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Integrated Safety Profile in RA Clinical Trials

The safety profile of upadacitinib 15 mg once daily is primarily derived from the large, integrated SELECT
phase 3 clinical program. The data, representing over 7,000 patient-years of exposure, support its acceptable

safety profile for the treatment of RA, with no new safety risks identified in long-term follow-up [1].

Table 1: Exposure-Adjusted Event Rates (EAERs) of Key Safety Outcomes in the RA SELECT Phase
3 Program (Upadacitinib 15 mg) [2]

Safety Outcome Event Rate (E/100 PY)
Any Treatment-Emergent Adverse Event (TEAE) 205.5-278.1

Serious TEAEs 14.0 (in RoW population)
TEAEs Leading to Discontinuation 45-54

Deaths 0-0.8

Serious Infections 0-3.9

Herpes Zoster 16-3.6
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Safety Outcome Event Rate (E/100 PY)
Major Adverse Cardiovascular Events (MACE) 0-04

Venous Thromboembolism (VTE) <0.1-04
Malignancies (excluding NMSC) 03-14
Non-Melanoma Skin Cancer (NMSC) 0-0.8

Elevated CPK (as an AE) 44-79

Key Safety Observations:

e Comparative Data: In the RA and psoriatic arthritis populations, rates of herpes zoster, non-
melanoma skin cancer, and elevations in creatine phosphokinase (CPK) were higher with
upadacitinib than with active comparators like adalimumab or methotrexate [2].

e Consistency Across Populations: A sub-analysis of Latin American (LATAM) patients found that
safety was generally similar to the Rest of World (RoW) population. Rates of serious AEs and AEs
leading to discontinuation were numerically lower in LATAM patients, while malignancies (excluding
NMSC) were less common [1].

e Laboratory Abnormalities: Commonly observed laboratory abnormalities included decreases in
hemoglobin, lymphocyte, and neutrophil counts, and elevations in liver enzymes and CPK [1].

Essential Protocols for Patient Monitoring

Rigorous patient monitoring and screening are mandated due to the known risks associated with JAK

inhibitors, as reflected in the FDA boxed warning [3].

Table 2: Essential Pre-Treatment and On-Treatment Monitoring Protocols [4]

Monitoring Area Protocol and Frequency

Pre-Treatment
Screening
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Monitoring Area

Latent Tuberculosis
(TB)

Viral Hepatitis

Complete Blood Count
(CBC)

Hepatic and Renal
Function

Lipid Panel

Pregnancy Status

On-Treatment
Monitoring

Lipid Levels

CBC, Liver, and Renal
Function

Infection Monitoring

General

Considerations

Vaccinations

Concomitant Therapy

Protocol and Frequency

Test all patients for latent TB before initiation. Treat latent infection prior to
therapy [4] [3].

Complete a viral hepatitis panel [4].

Establish baseline levels [4].

Establish baseline liver and kidney function [4].

Check baseline lipid levels [4].

Verify in females of childbearing potential [4].

Monitor approximately 12 weeks after initiating therapy [4].

Monitor periodically according to routine patient management [4].

Monitor for the development of signs and symptoms of infection during and
after treatment [3].

Ensure immunizations are up-to-date prior to treatment initiation [4]. Avoid live

vaccines during therapy [3].

Not recommended for use with other JAK inhibitors, biologic DMARDSs, or
potent immunosuppressants like azathioprine and cyclosporine [4] [3].

Mechanism of Action & Experimental Framework
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Understanding the mechanism is fundamental to interpreting clinical trial outcomes. The following diagram

and framework outline the biological pathway and key experimental considerations.
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Key Experimental & Methodological Notes for Clinical Trials:

e Dosing: The approved and studied dose for RA in clinical trials is 15 mg once daily, administered as
an oral extended-release tablet, either as monotherapy or in combination with methotrexate/non-
biologic DMARDs [2] [4].
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e Patient Population: Phase 3 trials included RA patients aged =18 years with moderately to severely
active disease, including those who were methotrexate-naive, had an inadequate response to
csDMARDSs, or had an inadequate response to biologic DMARDSs [1].

¢ Endpoint Adjudication: To ensure data integrity, major clinical events are typically adjudicated by
independent, blinded committees. This includes:

o Cardiovascular Adjudication Committee: Adjudicates all deaths, potential CV events, MACE,
and venous thromboembolic events (VTE) [2] [1].

o Sponsor Adjudication: Experts independent of the clinical program often adjudicate events
like gastrointestinal perforations and active/latent tuberculosis using pre-specified definitions

[2].
o Data Analysis: Safety data are routinely presented as exposure-adjusted event rates (EAERS) per
100 patient-years (E/100 PY) to account for differing follow-up times across treatment arms. This
allows for a more accurate comparison of risk between therapies [2].

Conclusion for Clinical development

The extensive clinical trial data for upadacitinib in rheumatoid arthritis provides a clear framework for its
use in drug development and clinical practice. Its efficacy is coupled with a definable and manageable safety
profile that necessitates vigilant screening and monitoring protocols, particularly for infections,
cardiovascular risks, and laboratory abnormalities. The consistency of its safety profile across global

populations reinforces its utility as a treatment option.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Upadacitinib administration in rheumatoid arthritis clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002491#upadacitinib-administration-in-rheumatoid-arthritis-

clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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